
4-tert-Butylbenzoic acid
Overview
Description
4-tert-Butylbenzoic acid (PTBBA; CAS 98-73-7) is a substituted benzoic acid derivative featuring a tert-butyl group at the para position. It is a white crystalline solid with a melting point of 164–167°C and a molecular weight of 178.23 g/mol . Industrially, it serves as a modifier for alkyd resins, a nucleating agent for polypropylene, a stabilizer for polyvinyl chloride (as its metal salts), and a fixative in fragrances . Additionally, it is utilized in cutting oils, lubricant additives, and as a food preservative .
PTBBA exhibits endocrine-disrupting properties and has been detected in honey, necessitating analytical methods like LC-ESI-MS for quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoic acid is typically synthesized through the liquid-phase air oxidation of 4-tert-butyltoluene. The process involves the following steps:
Alkylation of Toluene: Toluene reacts with isobutylene in the presence of a catalyst to form 4-tert-butyltoluene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Derivatives such as 4-tert-Butylbenzaldehyde.
Reduction: Products like 4-tert-Butylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Scientific Research Applications
PVC Heat Stabilizers
PTBBA is used as a heat stabilizer in polyvinyl chloride (PVC) formulations. Its metal salts help prevent degradation during processing and extend the material's lifespan in various applications .
Antifreeze and Corrosion Inhibitors
The compound is also employed in antifreeze formulations and as a corrosion inhibitor in cooling fluids, enhancing the durability of materials exposed to harsh conditions .
Lubricants and Coatings
In the lubricants industry, PTBBA serves as an additive that improves performance under high-temperature conditions. Additionally, it is utilized in paints and coatings to enhance stability and longevity .
Drug Formulation
4-tert-Butylbenzoic acid is a precursor for synthesizing various pharmaceutical compounds, including Avobenzone, a widely used UVA filter in sunscreen products . Its antioxidant properties are beneficial for stabilizing active ingredients in formulations.
Research on Biological Effects
Research indicates that PTBBA can exhibit spermotoxic effects, raising concerns about its safety in certain applications . Studies have documented adverse effects on male reproductive health following exposure to high doses .
Self-Assembly Structures
Recent studies have demonstrated that PTBBA can form novel three-dimensional molecular arrays through cocrystallization with diamines, leading to unique self-assembled structures with potential applications in nanotechnology . These structures are characterized by extensive hydrogen bonding networks that enhance stability.
Use in Organic Synthesis
PTBBA has been investigated for its role as a catalyst in organic reactions, such as methyl esterification using deep eutectic solvents, showcasing its potential for green chemistry applications . The efficiency of these reactions highlights PTBBA's utility in sustainable industrial processes.
Cosmetic Applications
In cosmetics, PTBBA is valued for its UV stabilizing properties, making it a key ingredient in sunscreens and hair care products . Its ability to absorb UV radiation helps protect skin and hair from damage caused by sun exposure.
Environmental and Safety Considerations
Despite its numerous applications, safety assessments have raised concerns regarding the environmental impact and potential health risks associated with PTBBA exposure. Regulatory bodies have noted that while it has beneficial uses, careful consideration must be given to its handling and application due to observed toxic effects at certain exposure levels .
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits the activity of yeast sirtuin (Sir2p), affecting the regulation of gene expression and metabolic processes.
Molecular Pathways: The compound interacts with enzymes and proteins involved in oxidative stress and cellular aging, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Benzoic Acid Derivatives
Compound | logPow | Solubility in Isobutyl Acetate (g/L) | Melting Point (°C) |
---|---|---|---|
4-tert-Butylbenzoic acid | ~3.5* | 0.0750 | 164–167 |
Benzoic acid | 1.87 | N/A | 122–123 |
3-Methylbenzoic acid | ~2.0* | 0.1265 | 110–112 |
4-Methoxybenzoic acid | 1.96 | 0.00789 | 182–185 |
1,4-Benzenedicarboxylic acid | 1.47 | N/A | >300 (decomposes) |
*Estimated from structural analogs .
Key Observations :
- Lipophilicity : PTBBA’s tert-butyl group increases logPow (~3.5) compared to benzoic acid (1.87) and 3-methylbenzoic acid (~2.0), enhancing its membrane permeability and oral absorption (fa = 0.64 vs. 0.45 for benzoic acid) .
- Solubility : PTBBA’s solubility in isobutyl acetate (0.0750 g/L) is lower than 3-methylbenzoic acid (0.1265 g/L) but higher than 4-methoxybenzoic acid (0.00789 g/L), reflecting steric and electronic effects of substituents .
Esterification Kinetics
PTBBA undergoes esterification with methanol catalyzed by methane sulfonic acid, following pseudo-second-order kinetics with optimal conversion (99%) at 67°C, 5:1 methanol ratio, and 10% catalyst . In contrast, benzoic acid derivatives with electron-withdrawing groups (e.g., nitro) exhibit slower esterification due to reduced nucleophilicity.
Oxidation and Byproduct Formation
During solar-driven alcohol oxidation, PTBBA forms as a minor byproduct (36% selectivity) alongside 4-tert-butylbenzaldehyde (64%), highlighting its redox stability compared to aldehyde intermediates .
Host-Guest Interactions
PTBBA forms dynamic inclusion complexes with chitosan-grafted cyclodextrins, mimicking native cyclodextrin behavior despite the bulkier tert-butyl group . This contrasts with 1,4-benzenedicarboxylic acid, which exhibits stronger ionic interactions due to dual carboxylate groups.
Toxicological and Regulatory Profiles
Table 2: Toxicity and Regulatory Status
Notable Findings:
- PTBBA’s structural similarity to SIN-listed "highly reactive compounds" (e.g., CAS 98-73-7) raises concerns, though it lacks direct classification .
Biological Activity
4-tert-Butylbenzoic acid (CAS: 98-73-7) is an aromatic carboxylic acid with notable biological activities that have been the focus of various studies. This article provides a detailed examination of its biological effects, including toxicity, antibacterial properties, and implications for reproductive health.
This compound is characterized by the following chemical properties:
- Molecular Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
- Physical State : Crystalline solid at room temperature
- Solubility : Soluble in organic solvents, with limited solubility in water.
Acute Toxicity
Research indicates that this compound exhibits significant acute toxicity. The oral LD50 values are reported as follows:
Species | LD50 (mg/kg bw) |
---|---|
Male Rats | 720 |
Female Rats | <720 |
In studies involving Sprague-Dawley rats, symptoms included bradypnoea and impaired limb use, with notable testicular atrophy observed in males exposed to high doses (500 mg/kg) . Histopathological examinations revealed degeneration of generative cells in the seminiferous tubules, leading to hypospermatogenesis .
Reproductive Toxicity
The compound has been linked to reproductive toxicity, particularly in male rats. Testicular atrophy was documented after exposure to doses as low as 500 mg/kg, indicating potential risks for male fertility . No significant effects were noted in female reproductive organs following similar exposure levels, suggesting a gender-specific impact on reproductive health .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been suggested that compounds like this may play a role in controlling pests such as bed bugs (Cimex lectularius). In bioassays, it was found to attract and influence the behavior of these insects, indicating its potential as a semiochemical in pest management strategies .
Case Study: Insect Behavior Modification
A study investigated the behavioral responses of bed bugs to volatiles derived from this compound. Results showed significant attraction towards sources emitting this compound, demonstrating its potential utility in developing monitoring devices for pest control .
Case Study: Toxicological Assessment
A comprehensive toxicological assessment conducted on rats revealed that repeated dermal exposure led to systemic absorption and subsequent toxicity. The study concluded that dermal absorption rates could be assumed to be nearly complete due to the compound's low vapor pressure and solid state at room temperature .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Observations |
---|---|
Acute Toxicity | LD50 values indicate moderate toxicity |
Reproductive Toxicity | Testicular atrophy in male rats |
Antibacterial | Effective against certain insect pests |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-tert-Butylbenzoic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The most common synthesis involves Friedel-Crafts alkylation of benzoic acid derivatives with tert-butyl halides, followed by oxidation. Key optimization steps include:
- Catalyst selection : Use Lewis acids like AlCl₃ to enhance alkylation efficiency .
- Temperature control : Maintain 50–80°C to minimize side reactions (e.g., polyalkylation).
- Purification : Recrystallization using ethanol/water mixtures improves purity. Validate via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) and compare retention times to literature standards .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Compare <sup>1</sup>H NMR peaks (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons at δ 7.8–8.1 ppm) to published spectra .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Melting Point : Cross-check observed values (e.g., 165–167°C) against databases like SciFinder .
- Example Data Table :
Technique | Expected Value | Observed Value |
---|---|---|
Melting Point | 166–168°C | 165–167°C |
<sup>13</sup>C NMR | 172 ppm (C=O) | 171.5 ppm |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Q. How should researchers address discrepancies between experimental and literature data for this compound?
- Methodological Answer :
- Replicate experiments : Ensure consistency across triplicate trials.
- Verify purity : Use differential scanning calorimetry (DSC) to detect impurities affecting melting points.
- Consult multiple sources : Cross-reference SciFinder, Reaxys, and peer-reviewed journals to resolve contradictions .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the crystallographic behavior of this compound?
- Methodological Answer :
- X-ray diffraction : Analyze crystal packing to identify steric hindrance effects. The tert-butyl group often disrupts π-π stacking, leading to unique lattice parameters.
- Computational modeling : Use software like Gaussian to simulate molecular conformations and compare with experimental data .
Q. What strategies can resolve contradictory spectral data (e.g., NMR splitting patterns) during structural analysis?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers of the tert-butyl group) that may obscure splitting patterns.
- COSY and HSQC : Assign ambiguous peaks by correlating <sup>1</sup>H and <sup>13</sup>C signals .
Q. How can researchers design experiments to explore novel applications of this compound in supramolecular chemistry?
- Methodological Answer :
- Co-crystallization studies : Screen with hydrogen-bond acceptors (e.g., pyridine derivatives) to assess host-guest interactions.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for potential use in metal-organic frameworks (MOFs) .
Q. What methodologies mitigate stability issues during long-term storage of this compound?
- Methodological Answer :
Properties
IUPAC Name |
4-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYCTOWXSLNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10196-68-6 (barium salt), 16518-26-6 (potassium salt), 17264-53-8 (hydrochloride salt), 4067-14-5 (aluminum salt), 4980-54-5 (zinc salt), 52509-83-8 (magnesium salt), 52509-84-9 (calcium salt) | |
Record name | p-tert-Butylbenzoic acid | |
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DSSTOX Substance ID |
DTXSID0040703 | |
Record name | 4-tert-Butylbenzoic acid | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [CHEMINFO] Beige chips or powder; [MSDSonline] | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylbenzoic acid | |
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Flash Point |
158 °C | |
Record name | 4-tert-Butylbenzoic acid | |
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Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL & BENZENE | |
Record name | P-TERT-BUTYLBENZOIC ACID | |
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Vapor Pressure |
0.000636 [mmHg] | |
Record name | 4-tert-Butylbenzoic acid | |
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Color/Form |
NEEDLES FROM DILUTE ALCOHOL | |
CAS No. |
98-73-7 | |
Record name | 4-tert-Butylbenzoic acid | |
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Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-butylbenzoic acid | |
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Record name | 4-TERT-BUTYLBENZOIC ACID | |
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Melting Point |
164.5-165.5 °C | |
Record name | P-TERT-BUTYLBENZOIC ACID | |
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Retrosynthesis Analysis
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